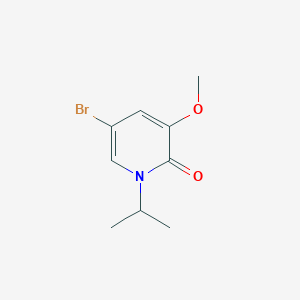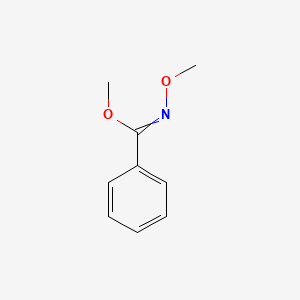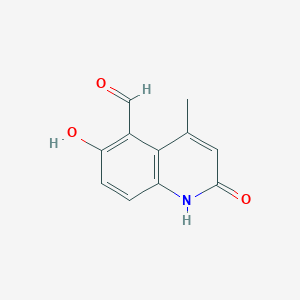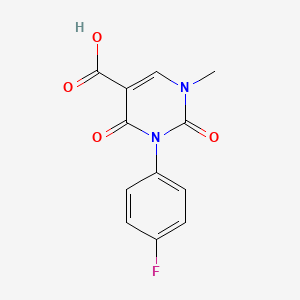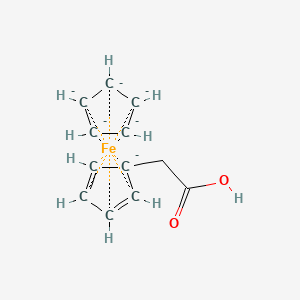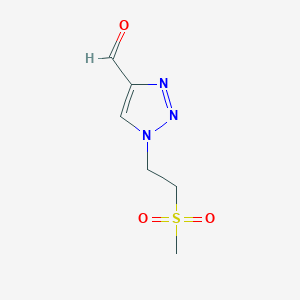
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a methylsulfonyl ethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts to form the triazole ring. The methylsulfonyl ethyl group can be introduced via nucleophilic substitution reactions, while the aldehyde group is typically introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would include the formation of the triazole ring, followed by the introduction of the methylsulfonyl ethyl group and the aldehyde functional group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The triazole ring and the aldehyde group can interact with various molecular targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole: Lacks the aldehyde group, which may result in different reactivity and applications.
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-methanol:
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Features a carboxylic acid group, which can alter its solubility and reactivity.
Uniqueness: 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the methylsulfonyl ethyl group and the aldehyde functional group
Properties
Molecular Formula |
C6H9N3O3S |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O3S/c1-13(11,12)3-2-9-4-6(5-10)7-8-9/h4-5H,2-3H2,1H3 |
InChI Key |
LDEQWHAVHLPMBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(N=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


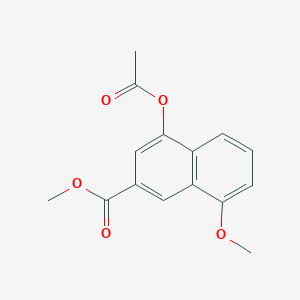
![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)

![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
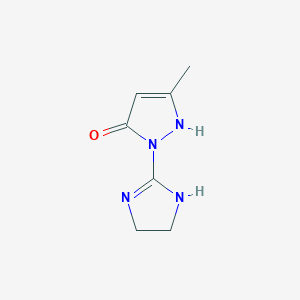
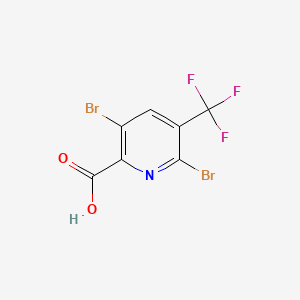
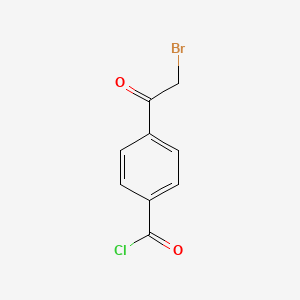

![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
